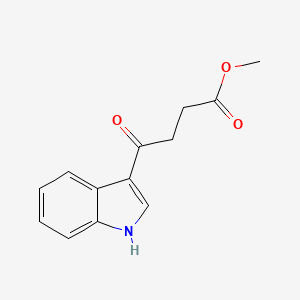

methyl 4-(1H-indol-3-yl)-4-oxobutanoate

Description

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 4-(1H-indol-3-yl)-4-oxobutanoate |

InChI |

InChI=1S/C13H13NO3/c1-17-13(16)7-6-12(15)10-8-14-11-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3 |

InChI Key |

DWAIOVAHORFQQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Methyl 4 1h Indol 3 Yl 4 Oxobutanoate

Reactions Involving the Ester Functionality

The methyl ester group in methyl 4-(1H-indol-3-yl)-4-oxobutanoate is less reactive than the ketone but can undergo characteristic nucleophilic acyl substitution reactions, particularly under forcing conditions or with specific catalysts.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, heating in the presence of another alcohol (e.g., ethanol) and a catalytic amount of acid (like H₂SO₄) or a base (like sodium ethoxide) would lead to the corresponding ethyl ester, ethyl 4-(1H-indol-3-yl)-4-oxobutanoate. The reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing the displaced methanol (B129727).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1H-indol-3-yl)-4-oxobutanoic acid. This transformation is most commonly achieved through saponification, which involves heating the ester with an aqueous base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uklibretexts.org The reaction is effectively irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Acidification of the reaction mixture in a subsequent workup step is required to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.com

Amidation: Direct conversion of the methyl ester to an amide can be achieved by reaction with an amine. While this reaction can be slow, it can be facilitated by heating or by using catalysts. For instance, certain bases like 1,8-diazabicycloundec-7-ene (DBU) have been shown to promote the direct amidation of methyl esters on heterocyclic systems. nih.gov Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents or after activation (e.g., conversion to an acid chloride). Catalytic methods using agents like titanium tetrafluoride (TiF₄) have also been developed for the direct amidation of carboxylic acids. rsc.org

Transformations at the 1H-Indole Nucleus

The indole (B1671886) ring is an electron-rich aromatic system and is highly reactive towards electrophiles. The preferred site for electrophilic attack on an unsubstituted indole is the C3 position. researchgate.net However, in this compound, this position is already substituted with the acylbutanoate chain. This substituent acts as a deactivating group, reducing the nucleophilicity of the indole ring.

Despite this deactivation, reactions at other positions are possible. Electrophilic substitution can be directed to the C2 position or to positions on the benzene (B151609) ring (C4, C5, C6, or C7), though this often requires more forcing conditions than reactions at C3.

A more common transformation involves the indole nitrogen. The N-H proton is weakly acidic and can be removed by a strong base (e.g., sodium hydride, NaH) to form an indolide anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, in a process known as N-alkylation or N-acylation. researchgate.net This provides a straightforward method for introducing a substituent onto the nitrogen atom without altering the rest of the molecule's structure. For example, reaction with methyl iodide after deprotonation would yield methyl 4-(1-methyl-1H-indol-3-yl)-4-oxobutanoate.

N-Alkylation and N-Derivatization Strategies

The nitrogen atom of the indole ring in this compound retains its nucleophilic character and can be readily alkylated or acylated. These transformations are crucial for the synthesis of a wide range of biologically active compounds and for modifying the electronic properties of the indole ring.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is typically achieved by deprotonation with a suitable base, followed by reaction with an alkylating agent. The choice of base and solvent is critical to ensure selective N-alkylation over competing C-alkylation.

Commonly employed conditions for the N-alkylation of indoles include the use of sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Phase-transfer catalysis has also been successfully utilized for the N-alkylation of indoles, offering a milder and often more efficient alternative.

The Mitsunobu reaction provides another powerful method for the N-alkylation of indoles. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the indole nitrogen. A key advantage of the Mitsunobu reaction is its typically mild conditions and high degree of stereochemical control when chiral alcohols are used.

N-Acylation: The N-acylation of indoles can be accomplished using a variety of acylating agents, including acid chlorides and anhydrides. Similar to N-alkylation, a base is often required to enhance the nucleophilicity of the indole nitrogen. However, in the case of Friedel-Crafts acylation of unprotected indoles, competitive N-acylation can sometimes be observed alongside C-acylation. The chemoselectivity between N- and C-acylation can often be controlled by the choice of Lewis acid and reaction conditions. More recently, methods for the direct N-acylation of indoles with carboxylic acids have been developed, offering a more atom-economical approach.

| Strategy | Reagents | Key Features |

| Deprotonation-Alkylation | NaH, alkyl halide in DMF/THF | General and widely used method. |

| Phase-Transfer Catalysis | Alkyl halide, base, phase-transfer catalyst | Milder conditions, often improved yields. |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Mild conditions, stereochemical control. |

| N-Acylation | Acid chloride/anhydride (B1165640), base | Synthesis of N-acylindoles. |

Table 2: Common N-Alkylation and N-Derivatization Strategies for Indoles

Mechanistic Investigations of Key Reactions of Indole-Oxobutanoates

The reactions of indole-oxobutanoates, such as this compound, are governed by the fundamental principles of indole chemistry, with the 3-acyl substituent playing a key role in modulating reactivity and regioselectivity.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the indole ring is a well-studied area. The reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or a σ-complex.

In the case of 3-acylindoles, electrophilic attack at the C2 position leads to a carbocation that is stabilized by delocalization of the nitrogen lone pair. This stabilization is a key factor in directing the substitution to this position.

An alternative mechanism has been proposed for electrophilic substitution on 3-substituted indoles, which involves initial attack of the electrophile at the C3 position to form a 3,3-disubstituted indolenine intermediate. This intermediate can then rearrange via a 1,2-shift of one of the C3 substituents to the C2 position, leading to the observed 2,3-disubstituted indole product. The relative migratory aptitude of the substituents at C3 influences the feasibility of this pathway.

The outcome of electrophilic substitution on indoles can also be influenced by whether the reaction is under kinetic or thermodynamic control. Computational studies have shown that for some electrophiles, attack at the indole nitrogen (N1) may be kinetically favored, but the resulting product is thermodynamically less stable than the product of C3 substitution. Under reversible conditions, the thermodynamically more stable product will predominate. For 3-acylindoles, while C2 substitution is generally favored, the possibility of kinetically controlled processes leading to other isomers cannot be entirely ruled out under specific reaction conditions.

Mechanism of Friedel-Crafts Acylation: The synthesis of this compound itself is typically achieved through a Friedel-Crafts acylation of indole with a derivative of succinic acid, such as succinic anhydride or methyl 4-chloro-4-oxobutanoate. The mechanism of this reaction involves the generation of a highly electrophilic acylium ion (or a related complex with the Lewis acid catalyst). The indole, acting as the nucleophile, then attacks the acylium ion, preferentially at the C3 position, to form the acylated product after deprotonation and rearomatization. The Lewis acid plays a crucial role in activating the acylating agent and may also coordinate to the product, sometimes requiring stoichiometric amounts of the catalyst.

Advanced Characterization Techniques for Methyl 4 1h Indol 3 Yl 4 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of methyl 4-(1H-indol-3-yl)-4-oxobutanoate. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the indole (B1671886) ring protons, the methylene (B1212753) protons of the butanoate chain, the methyl ester protons, and the N-H proton of the indole. The indole N-H proton typically appears as a broad singlet far downfield (>10 ppm). The aromatic protons on the benzene (B151609) portion of the indole ring appear in the range of 7.0-8.5 ppm. The methylene protons adjacent to the carbonyl groups appear as distinct triplets, while the singlet for the methyl ester protons is expected around 3.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would be characterized by signals for two carbonyl carbons (ketone and ester) appearing significantly downfield (>170 ppm). The carbons of the indole ring resonate in the aromatic region (approx. 110-140 ppm), while the aliphatic methylene and methyl carbons appear upfield.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the connectivity of the two methylene groups in the butanoate chain. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~11.5 | br s | 1H | Indole N-H |

| H-2 | ~8.4 | s | 1H | Indole C2-H |

| H-4 | ~8.2 | d | 1H | Indole C4-H |

| H-5, H-6 | ~7.2-7.3 | m | 2H | Indole C5-H, C6-H |

| H-7 | ~7.5 | d | 1H | Indole C7-H |

| CH₂ (α to keto) | ~3.3 | t | 2H | -CO-CH₂- |

| CH₂ (β to keto) | ~2.8 | t | 2H | -CH₂-CO₂Me |

| OCH₃ | ~3.7 | s | 3H | -OCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C=O (keto) | ~198.0 | C4' |

| C=O (ester) | ~173.0 | C1' |

| C-3 | ~118.0 | Indole C3 |

| C-3a | ~137.0 | Indole C3a |

| C-2 | ~135.0 | Indole C2 |

| C-4 | ~123.0 | Indole C4 |

| C-5 | ~122.5 | Indole C5 |

| C-6 | ~121.5 | Indole C6 |

| C-7 | ~112.0 | Indole C7 |

| C-7a | ~126.5 | Indole C7a |

| CH₂ (α to keto) | ~38.0 | C3' |

| CH₂ (β to keto) | ~29.0 | C2' |

| OCH₃ | ~52.0 | -OCH₃ |

Note: Predicted chemical shifts (δ) are based on analogous structures and theoretical principles. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The calculated exact mass of C₁₃H₁₃NO₃ is 231.08954 Da. In HRMS analysis using electrospray ionization (ESI), the compound would typically be observed as the protonated molecule [M+H]⁺ with a measured m/z of 232.0972.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic ions. The fragmentation pattern is dominated by cleavages alpha to the carbonyl groups and within the indole moiety. A primary and highly diagnostic fragmentation pathway for 3-acylindoles is the cleavage of the bond between the indole ring and the acyl group, leading to a stable 3-acylindolium cation.

Expected Key Fragments in Mass Spectrometry

| m/z (calculated) | Ion Formula | Description |

| 232.0972 | [C₁₃H₁₄NO₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 200.0710 | [C₁₂H₁₀NO₂]⁺ | Loss of methanol (B129727) (-CH₃OH) |

| 172.0757 | [C₁₁H₁₀NO]⁺ | Loss of the methoxycarbonyl group (-•COOCH₃) and subsequent rearrangement |

| 144.0444 | [C₉H₆NO]⁺ | 3-Acylindolium ion; cleavage between C4' and C3' |

| 116.0495 | [C₈H₆N]⁺ | Further fragmentation of the indole ring |

Note: The fragmentation pattern helps to confirm the connectivity of the indole ring to the keto-ester side chain.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Preparative TLC, Silica (B1680970) Gel Chromatography)

Chromatographic methods are fundamental for the purification of this compound from reaction mixtures and for the assessment of its purity.

Silica Gel Column Chromatography: This is the standard method for purifying the compound on a preparative scale. The crude product is loaded onto a column packed with silica gel (the stationary phase) and a solvent mixture (the mobile phase or eluent) is passed through the column. Due to the polarity of the keto and ester groups, the compound adsorbs to the silica gel and is eluted by a moderately polar solvent system. Common eluents include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The polarity of the eluent is optimized to achieve good separation from starting materials and by-products.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be utilized. The crude mixture is applied as a band onto a large TLC plate coated with silica gel. After developing the plate in an appropriate solvent system, the band corresponding to the desired product is scraped off, and the compound is extracted from the silica with a polar solvent.

Purity Assessment: Analytical TLC is routinely used to monitor the progress of a reaction and the effectiveness of the purification. A small spot of the compound is placed on a TLC plate, which is then developed in a solvent tank. The presence of a single spot under UV visualization indicates a high degree of purity. The retention factor (Rf value) is a characteristic property of the compound in a given solvent system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different bonds within the molecule.

The spectrum of this compound is distinguished by two strong absorption bands in the carbonyl region: one for the aromatic ketone and one for the aliphatic ester. The presence of the indole N-H bond is also clearly indicated by a characteristic stretching vibration.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1660 - 1690 | Strong |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretch | 1150 - 1250 | Strong |

The ketone carbonyl (C=O) stretch appears at a lower wavenumber (1660-1690 cm⁻¹) due to conjugation with the electron-rich indole ring, which weakens the double bond. pressbooks.publibretexts.org The aliphatic ester carbonyl stretch is found at a higher, more typical frequency (1735-1750 cm⁻¹). orgchemboulder.com The sharp N-H stretch around 3350 cm⁻¹ is a clear indicator of the indole ring system.

Computational Chemistry and in Silico Modeling of Methyl 4 1h Indol 3 Yl 4 Oxobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

A comprehensive search of scientific literature reveals a lack of specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and predict the reactivity of methyl 4-(1H-indol-3-yl)-4-oxobutanoate. While such calculations are common for indole (B1671886) derivatives in general to understand their electronic properties, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps, no published research detailing these specific calculations for this compound could be identified.

Molecular Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking studies in the available scientific literature that focus on the interactions of this compound with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, and while numerous studies have been conducted on various indole derivatives to explore their potential as inhibitors or activators of different proteins, research on this particular compound is absent from these publications.

Molecular Dynamics Simulations to Explore Conformation and Dynamics

A thorough review of existing literature indicates that no molecular dynamics (MD) simulations have been published specifically for this compound. MD simulations are utilized to understand the conformational changes and dynamic behavior of a molecule over time in a simulated environment, such as in solution. While MD simulations are a valuable tool for studying the flexibility and interaction dynamics of small molecules, this specific compound has not been the subject of such a published study.

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bond Counts)

While specific experimental data is limited, various molecular descriptors for this compound can be calculated using computational tools. These descriptors are crucial in medicinal chemistry and drug discovery for predicting the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). Below is a table of predicted molecular descriptors for this compound.

| Descriptor | Predicted Value |

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| Topological Polar Surface Area (TPSA) | 64.7 Ų |

| LogP (octanol-water partition coefficient) | 1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

These values suggest that the compound has drug-like properties according to Lipinski's rule of five.

Theoretical Mechanistic Studies of Indole-Oxobutanoate Reactions

There is a lack of theoretical mechanistic studies specifically investigating reactions involving this compound. However, broader theoretical studies on the reactivity of the indole nucleus, particularly at the C3 position, provide a general understanding of its chemical behavior. The C3 position of indole is electron-rich and thus highly nucleophilic, making it susceptible to electrophilic substitution. Reactions involving the acylation of indoles, a key step in the synthesis of compounds like this compound, are well-documented. Theoretical studies on related N-acyl indoles have explored the regioselectivity of their functionalization, often employing DFT calculations to analyze reaction pathways and transition states. These studies highlight how electronic and steric factors influence the reactivity of the indole ring system.

In Vitro Biological Activity and Mechanistic Studies of Indole Oxobutanoate Derivatives

Other Investigated Biological Activities (In Vitro)

Beyond their anti-cancer properties, derivatives of the 4-oxobutanoate (B1241810) structure have been investigated for other biological activities. In one study, a series of alkyl 4-oxobutanoate derivatives of carvacrol (B1668589) and thymol (B1683141) were synthesized and evaluated for their ability to inhibit tyrosinase. frontiersin.orgresearchgate.net Tyrosinase is a key enzyme in the production of melanin, and its inhibitors are of interest in the fields of cosmetics (for skin whitening) and medicine (for treating hyperpigmentation disorders).

The study found that the inhibitory activity was structure-dependent. In general, the thymol derivatives showed higher inhibitory activity than the carvacrol derivatives, and compounds with three- or four-carbon alkyl groups were the most potent. frontiersin.orgresearchgate.net This research demonstrates that the 4-oxobutanoate scaffold can be utilized as a template for developing inhibitors of enzymes other than those related to cancer pathways.

Antioxidant Properties

The indole (B1671886) scaffold is known to be a key component in molecules with significant antioxidant activity. The capacity of the indole ring, particularly the N-H group, to donate a hydrogen atom is crucial for scavenging free radicals. nih.gov Studies on various indole derivatives have consistently demonstrated their potential to mitigate oxidative stress.

For instance, Indole-3-acetic acid (IAA), a metabolite of tryptophan, has been shown to possess direct free radical scavenging properties. mdpi.comresearcher.life In studies using RAW264.7 macrophages, IAA effectively neutralized reactive oxygen species (ROS). mdpi.comresearcher.life Similarly, a series of synthesized Indole-3-acetamides exhibited potent antioxidant activity in both DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov Research on C-3 substituted indole derivatives further confirms that the antioxidant activity is strongly influenced by the nature of the substituent at this position, with the presence of an unsubstituted indole nitrogen atom being mandatory for the effect. nih.gov While direct studies on the antioxidant properties of methyl 4-(1H-indol-3-yl)-4-oxobutanoate are not extensively documented, the inherent chemical nature of its indole core suggests a potential for free-radical scavenging activity.

Anti-inflammatory Effects

Indole derivatives have been widely investigated for their anti-inflammatory potential, often linked to their antioxidant capabilities. The anti-inflammatory action of these compounds is typically mediated through the modulation of key inflammatory pathways and the reduction of pro-inflammatory cytokine production.

Indole-3-acetic acid (IAA) has been shown to significantly ameliorate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov The mechanism involves the induction of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). mdpi.comresearcher.life Other studies on indole derivatives have demonstrated a reduction in leukocyte migration and the release of TNF-α and IL-1β in models of inflammation. nih.gov Furthermore, certain indole and oxindole (B195798) derivatives have been reported to possess potent dual inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of the inflammatory cascade. nih.gov Although specific data for this compound is limited, the collective evidence from related indole structures points towards a probable role in modulating inflammatory responses. chemrxiv.orgchemrxiv.org

Enzyme Inhibition (e.g., Lactate Dehydrogenase-A)

Targeting cellular metabolism is a key strategy in cancer therapy, with the enzyme Lactate Dehydrogenase-A (LDHA) being a significant target. acs.org LDHA is crucial for anaerobic glycolysis, a process highly active in many cancer cells. Several indole-based compounds have been identified as potent inhibitors of this enzyme.

Specifically, derivatives based on the N-hydroxyindole-2-carboxylate (NHI) scaffold have shown effective, isoform-selective inhibition of LDHA. nih.gov These compounds act as competitive inhibitors with respect to both the substrate (pyruvate) and the cofactor (NADH). acs.org A comprehensive study on 1-hydroxyindole (B3061041) derivatives identified compounds with potent and highly selective LDHA inhibitory activity. For example, methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate was found to be a particularly potent inhibitor. bohrium.comnih.gov The data from these studies highlight the potential of the indole scaffold for developing selective LDHA inhibitors.

| Compound | LDHA IC₅₀ | Selectivity vs. LDHB | Reference |

|---|---|---|---|

| methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2) | Data not specified, but showed optimal properties in cell-based assays | Selective for LDHA | nih.gov |

| methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate (1g) | 25 ± 1.12 nM | No effect on LDHB | bohrium.comnih.gov |

Receptor Interaction Studies

The indole framework is a versatile structure capable of interacting with a wide range of biological receptors. However, specific interaction studies of this compound with several key receptors remain limited.

Estrogen Receptor α and GPER: While some indole derivatives are known to act as regulators of the estrogen receptor, specific binding data for indole-oxobutanoate derivatives are not readily available in the reviewed literature. nih.gov

GHB Receptors: There is no significant information available regarding the interaction of this class of compounds with gamma-hydroxybutyrate (GHB) receptors.

Gastrin/cholecystokinin type B receptor (CCKBR): The CCKBR, also known as the CCK2 receptor, is a G protein-coupled receptor that binds gastrin and cholecystokinin, peptides involved in gastrointestinal and central nervous system functions. wikipedia.orgreactome.org While peptides containing the C-terminal tetrapeptide sequence Trp-Met-Asp-PheNH2 are known to bind this receptor, studies detailing the binding of small molecule indole-oxobutanoate derivatives to CCKBR are scarce. nih.govnih.gov Broader studies show that other indole derivatives can bind to different receptors, such as serotonin (B10506) and opioid receptors, indicating the scaffold's versatility. nih.govnih.gov

Vacuolization-Inducing Activity (e.g., Methuosis)

A significant area of research for indole derivatives has been their ability to induce a non-apoptotic form of cell death known as methuosis. This process is characterized by the massive accumulation of cytoplasmic vacuoles derived from macropinosomes, which ultimately leads to cell death. nih.govnih.gov This mechanism is of particular interest for its potential to eliminate cancer cells that are resistant to traditional apoptosis-inducing therapies. nih.govacs.org

Indole-based chalcones, which are structurally related to indole-oxobutanoates, have been identified as potent inducers of methuosis in glioblastoma (GBM) and other cancer cell lines. nih.govresearchgate.net Key compounds from these studies include MIPP and its more potent analog, MOMIPP. These molecules trigger extensive cytoplasmic vacuolization at low micromolar concentrations, leading to a decline in metabolic activity and loss of cell membrane integrity. nih.govnih.gov This activity has been demonstrated in temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells, highlighting its therapeutic potential. nih.gov

| Compound | Activity/Concentration | Observation | Reference |

|---|---|---|---|

| MIPP (3-(2-methyl-1H indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) | 10 µM | Induces extensive cytoplasmic vacuolization and cell death. | nih.govnih.gov |

| MOMIPP (3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) | 2.5 µM | Induces morphological hallmarks of methuosis; more potent than MIPP. | nih.govacs.org |

High-Throughput Screening and Lead Compound Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for specific biological activities. Indole derivatives are frequently included in such libraries due to their structural diversity and proven pharmacological relevance. nih.gov

HTS campaigns have successfully identified numerous indole-based compounds as promising leads for anticancer drug development. nih.govmdpi.com These screens often target specific mechanisms, such as the inhibition of dihydrofolate reductase (DHFR), tubulin polymerization, or various protein kinases. nih.govnih.govajprd.com While it is not specifically documented that this compound was itself identified through HTS, the general approach has been instrumental in discovering novel, biologically active indole scaffolds that have subsequently been optimized through medicinal chemistry efforts. nih.govtandfonline.com

Analysis of Selectivity against Normal Cells (In Vitro)

A critical aspect of developing anticancer agents is ensuring their selectivity, meaning they should be significantly more toxic to cancer cells than to normal, healthy cells. Several studies on indole derivatives have included in vitro assessments of this selectivity.

For example, a series of novel 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were found to be effective inducers of methuosis in various cancer cell lines while being notably non-toxic to normal human cells. tandfonline.com In another study, indole-aryl amide derivatives were tested against a panel of cancer cell lines and their cytotoxicity was compared to that in normal cell lines (3T3 murine fibroblasts and I407 human intestinal epithelial cells) to determine a selectivity index (SI). nih.gov One compound, in particular, showed high selectivity for HT29 colon cancer cells without affecting the healthy intestinal cells. nih.gov These findings underscore the potential to develop indole-based therapeutic agents with a favorable safety profile by optimizing the structure for selective cytotoxicity against cancer cells.

| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) vs. I407 | Reference |

|---|---|---|---|---|

| HT29 | Colon Cancer | 0.31 | 203.2 | nih.gov |

| I407 | Normal Intestinal Epithelial | 63 | - | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 4 1h Indol 3 Yl 4 Oxobutanoate Analogs

Impact of Substituent Variations on Biological Activity

The biological activity of methyl 4-(1H-indol-3-yl)-4-oxobutanoate analogs can be significantly modulated by introducing various substituents at different positions of the molecule.

The indole (B1671886) nucleus is a common scaffold in many pharmacologically active compounds and offers multiple positions for substitution. Studies on various indole-based compounds have shown that the nature and position of substituents on the indole ring can dramatically alter their biological profiles.

For instance, in a series of indole derivatives acting as CysLT1 antagonists, it was found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. Specifically, substitution at position 7 of the indole ring with a methoxy (B1213986) group was most favorable for activity, while substitution at position 4 was the least favorable. In another study on indole-based MK2 inhibitors, introducing aminomethyl groups to the lactam rings fused to the indole structure led to an increase in molecular potency.

The electronic properties and size of the substituents play a critical role. Electron-withdrawing groups, such as trifluoromethyl (CF3), carboxyl (CO2Me), and chloro (Cl), on a phenyl ring attached to a di(1H-indol-3-yl)methyl scaffold were found to enhance anticancer activity. Conversely, in a series of indole–1,2,4-triazole-based acetamides, a 3,4-dichlorophenyl moiety resulted in excellent anti-Hep-G2 cancer chemotherapeutic efficacy.

The following table summarizes the observed effects of indole ring substitutions on the biological activity of related indole compounds.

| Substitution Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| 7 | Methoxy | Most favorable for CysLT1 antagonist activity | Indole derivatives |

| 4 | Various | Least favorable for CysLT1 antagonist activity | Indole derivatives |

| - | Fluorine | More potent than chlorine substitution | Indole derivatives |

| Fused Lactam Ring | Aminomethyl | Increased potency as MK2 inhibitors | Indole-based MK2 inhibitors |

| Phenyl ring at 3-position | CF3, CO2Me, Cl | Enhanced anticancer activity | Di(1H-indol-3-yl)methyl derivatives |

| Anilide ring at S-alkylation | 3,4-dichloro | Excellent anti-Hep-G2 cytotoxicity | Indole–1,2,4-triazole acetamides |

The oxobutanoate portion of the molecule provides several sites for modification, including the keto group and the methyl ester. Altering these functionalities can impact the compound's polarity, metabolic stability, and ability to form hydrogen bonds.

In a study of carvacrol (B1668589) and thymol (B1683141) derivatives with a 4-oxobutanoate (B1241810) moiety, it was observed that the alkyl ester group significantly influenced tyrosinase inhibitory activity. Generally, derivatives with three-carbon and four-carbon alkyl groups in the ester function exhibited the strongest activity, suggesting an optimal size and lipophilicity for this part of the molecule. In most cases, the alkyl 4-oxobutanoates showed better inhibitory activity than the corresponding precursor 4-oxobutanoic acids.

Modifications can also involve the complete replacement of the oxobutanoate chain. For example, replacing it with different acidic or ester groups can influence the molecule's pharmacokinetic profile. Saponification of methyl ester intermediates to their corresponding carboxylic acids is a common strategy to increase polarity and potential interactions with biological targets.

The table below illustrates the impact of modifying the butanoate portion in related compounds.

| Modification | Resulting Moiety | Impact on Activity | Compound Class |

| Ester Alkyl Group | Propyl, Butyl | Strongest tyrosinase inhibition | Carvacrol/Thymol 4-oxobutanoates |

| Ester Hydrolysis | Carboxylic Acid | Generally lower tyrosinase inhibition | Carvacrol/Thymol 4-oxobutanoates |

| Saponification | Carboxylic Acid | Altered polarity and target interaction | Bisindole compounds |

The linker connecting the indole ring and the oxobutanoate moiety, in this case, a single bond, can also be a subject of modification. While this compound has a direct linkage, analogs could be synthesized with varied linker lengths and compositions to explore the optimal spatial arrangement of the two key pharmacophoric features.

For instance, in a series of 2-substituted indole melatonin (B1676174) receptor ligands, the nature of the substituent at the C-2 position, which can be considered a side chain, was found to be critical for affinity. The study indicated an optimal range of lipophilicity for this substituent, with planar, electron-withdrawing groups contributing to higher affinity.

Furthermore, the expansion of fused ring systems, which can be seen as a significant linker and side chain variation, has been shown to improve molecular potency in indole-based MK2 inhibitors. Specifically, expanding a fused six-membered lactam ring to a seven-membered ring led to enhanced activity.

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of this compound and its analogs is a key determinant of their biological activity. The relative orientation of the indole ring and the oxobutanoate side chain can dictate how the molecule fits into a biological target's binding site.

Studies on related indole derivatives highlight the importance of conformational flexibility and preferred spatial arrangements. For example, in a series of melatonin receptor ligands, the 2-phenethyl derivative exhibited the highest selectivity for the h-MT2 receptor, a finding attributed to its specific conformational and structural similarities to other selective MT2 ligands.

The planarity of the indole ring system is a common feature, as observed in the crystal structure of methyl 3-(1H-indol-3-yl)propanoate. However, the orientation of side chains relative to this planar core can vary. In (E)-methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate, the ester group is oriented at a significant angle to the indole ring system, and the sulfonyl-bound phenyl ring is almost perpendicular to it. Such conformational preferences can be crucial for receptor binding.

Computational studies, such as those using density functional theory (DFT), can help establish the probable conformations of flexible molecules like methyl 4-O-palmitoyl-α-L-rhamnopyranosides, where some derivatives were found to exist between chair and twist-boat conformations.

Computational Approaches to SAR/SPR Elucidation (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the SAR and SPR of this compound analogs. QSAR models aim to find a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities.

A successful QSAR study can predict the activity of novel compounds and guide the design of more potent analogs. For a QSAR model to be reliable, it must be statistically robust and validated.

In the context of indole derivatives, QSAR studies have been successfully applied. For a series of 2-substituted indole melatonin receptor ligands, QSAR analysis revealed an optimal range of lipophilicity for the C2 substituent and suggested that planar, electron-withdrawing substituents enhance affinity. Another study on indeno[1,2-b]indole (B1252910) derivatives developed a QSAR model that was then used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-diones, as CK2 inhibitors.

Molecular modeling and SAR analysis of acylsulfonylpiperazine derivatives have also been used to understand their structure-activity relationships. These computational approaches, often combined with experimental data, provide valuable insights into the key structural features required for a desired biological effect and can accelerate the drug discovery process.

Future Directions and Emerging Research Avenues for Indole Oxobutanoates

Exploration of Novel Synthetic Methodologies

The future of drug discovery with indole-oxobutanoates is intrinsically linked to the development of efficient and versatile synthetic methods. While classical methods for the synthesis of 3-acylindoles and related structures are well-established, contemporary research focuses on greener, more atom-economical, and diversity-oriented approaches.

Recent advancements in catalysis offer exciting prospects. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of functionalized indoles. Future methodologies may focus on the direct C-H functionalization of the indole (B1671886) ring, bypassing the need for pre-functionalized starting materials and thereby streamlining the synthesis of complex indole-oxobutanoates. Furthermore, the use of earth-abundant metal catalysts, such as copper and zinc, is a growing trend aimed at developing more sustainable synthetic protocols.

One-pot, multi-component reactions (MCRs) are another promising avenue. These reactions allow for the construction of complex molecules from simple precursors in a single step, significantly improving efficiency. The development of novel MCRs for the synthesis of highly substituted indole-oxobutanoates would enable the rapid generation of large compound libraries for biological screening.

The exploration of biocatalysis and flow chemistry also holds considerable potential. Enzymatic reactions could offer unparalleled selectivity and milder reaction conditions for the synthesis and modification of indole-oxobutanoates. Flow chemistry, on the other hand, can provide enhanced control over reaction parameters, leading to improved yields and safety profiles, particularly for large-scale synthesis.

Investigation of Underexplored Biological Targets and Mechanisms

The structural features of indole-oxobutanoates make them attractive candidates for interacting with a variety of biological targets. While indole derivatives have been extensively studied for their anticancer and anti-inflammatory properties, numerous other therapeutic areas remain relatively unexplored for this specific subclass.

Table 1: Potential Biological Targets for Indole-Oxobutanoates

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Protein kinases, Histone deacetylases (HDACs), Indoleamine 2,3-dioxygenase (IDO) | Cancer, Inflammation, Neurodegenerative diseases |

| Receptors | G-protein coupled receptors (GPCRs) like GPR17, Nuclear receptors | Neurological disorders, Metabolic diseases |

| Ion Channels | Voltage-gated ion channels, Ligand-gated ion channels | Neurological disorders, Cardiovascular diseases |

| Protein-Protein Interactions | p53-MDM2, Bcl-2 family proteins | Cancer |

Future research should focus on screening indole-oxobutanoate libraries against a broader range of biological targets. For instance, their potential as modulators of epigenetic targets like histone deacetylases (HDACs) or as inhibitors of enzymes involved in metabolic disorders warrants investigation. The G-protein coupled receptor GPR17, implicated in neurodegenerative diseases, has been shown to be a target for indole-3-propionic acid derivatives, suggesting that related structures like indole-oxobutanoates could also exhibit activity.

Furthermore, elucidating the precise mechanism of action of any identified bioactive indole-oxobutanoates will be crucial. This will involve a combination of biochemical assays, cell-based studies, and structural biology to understand how these compounds interact with their targets at a molecular level. A deeper understanding of their mechanism of action will facilitate the rational design of more potent and selective next-generation compounds.

Development of Advanced Spectroscopic and Computational Tools for Analysis

The comprehensive characterization of novel indole-oxobutanoates and the study of their interactions with biological targets will be greatly facilitated by the application of advanced analytical techniques.

In the realm of spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional (2D) NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for the unambiguous structural elucidation of complex derivatives. The use of 15N NMR spectroscopy can provide deeper insights into the electronic environment of the indole nitrogen, which can be crucial for understanding intermolecular interactions. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will continue to be essential for molecular weight determination and fragmentation analysis, aiding in structure confirmation and metabolite identification.

Computational chemistry is poised to play an increasingly important role in the study of indole-oxobutanoates. Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of these compounds to their biological targets, providing insights that can guide the design of new analogs with improved affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features that are responsible for the biological activity of a series of compounds, enabling the prediction of the activity of yet-unsynthesized molecules. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial for the early-stage identification of drug candidates with favorable pharmacokinetic profiles.

Integration with Modern Drug Discovery Research Paradigms

To accelerate the translation of promising indole-oxobutanoates from the laboratory to the clinic, their development must be integrated with modern drug discovery paradigms.

High-throughput screening (HTS) of large, diverse libraries of indole-oxobutanoates against a panel of biological targets is a key strategy for identifying initial hits. The development of robust and miniaturized assays will be essential for the efficient screening of these libraries.

Fragment-based drug discovery (FBDD) offers an alternative approach, where smaller, less complex "fragments" of molecules are screened for weak binding to a target. The structural information from these fragment hits can then be used to "grow" or "link" them into more potent lead compounds. The indole core of methyl 4-(1H-indol-3-yl)-4-oxobutanoate itself can be considered a valuable fragment for such an approach.

Furthermore, the principles of personalized medicine, where treatments are tailored to the individual characteristics of each patient, will also be relevant. This may involve the development of indole-oxobutanoates that are effective against specific genetic subtypes of a disease or the use of biomarkers to identify patients who are most likely to respond to a particular treatment.

Q & A

Basic: What are the established synthetic routes for methyl 4-(1H-indol-3-yl)-4-oxobutanoate, and what are the critical reaction parameters influencing yield and purity?

The synthesis typically involves enolate alkylation or β-ketoester functionalization . Key steps include:

- Enolate generation : Use strong bases like LDA or NaH under anhydrous conditions at low temperatures (-78°C) to form the enolate intermediate from β-ketoesters .

- Indole alkylation : React the enolate with an indole-derived electrophile (e.g., 3-bromoindole) to introduce the indole moiety. Steric hindrance at the indole’s 3-position may require activated reagents or prolonged reaction times .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted starting materials and by-products like dimerized esters .

Critical parameters : Base strength, temperature control, and electrophile reactivity directly impact yield (typically 50–70%) and purity (>95%).

Advanced: How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Discrepancies arise from conformational flexibility or solvent effects. Methodological approaches include:

- 2D NMR spectroscopy : HSQC and HMBC experiments validate proton-carbon connectivity, particularly for the indole NH and ester carbonyl groups .

- Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) assess rotational barriers in the oxobutanoate chain, which may explain split peaks .

- Computational validation : DFT calculations (B3LYP/6-311+G(d,p)) with solvent correction (PCM model) align predicted and experimental shifts. Deviations >0.5 ppm warrant re-examining sample purity or tautomeric states .

Advanced: What experimental design considerations are critical when assessing the biological activity of this compound in enzyme inhibition assays?

- Dose-response matrices : Test logarithmic concentrations (1 nM–100 μM) to determine IC50 values. Include positive controls (e.g., staurosporine for kinase assays) .

- Counter-screening : Evaluate selectivity against related enzymes (e.g., indole-free analogs) to isolate target-specific effects .

- Statistical rigor : Use randomized block designs with split plots to account for batch variability in biological replicates .

Advanced: What strategies mitigate compound instability during the synthesis and storage of this compound?

- Hydrolysis prevention : Store under argon with molecular sieves at -20°C. Avoid protic solvents (e.g., methanol) during synthesis .

- Oxidation control : Add 0.1% BHT to reaction mixtures to stabilize the indole ring .

- Light sensitivity : Use amber glassware and conduct reactions under dim light to prevent photodegradation of the ketone group .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Electrostatic potential mapping : Identify electrophilic sites (e.g., ketone and ester carbonyls) using DFT calculations .

- Transition state simulations : Model nucleophilic attack (e.g., Grignard reagents) to assess kinetic feasibility. High activation energies (>25 kcal/mol) suggest non-viable pathways .

- Hammett correlations : Compare substituent effects on indole (e.g., electron-withdrawing groups) to predict reaction rates .

Advanced: What methodologies are employed to assess the environmental fate of this compound in aquatic systems?

- Hydrolysis studies : Monitor degradation at pH 4–9 and 25–50°C using LC-MS to quantify half-lives and identify breakdown products (e.g., butanoic acid derivatives) .

- Photolysis assays : Expose to simulated sunlight (λ > 290 nm) to detect photooxidation byproducts .

- Ecotoxicity profiling : Conduct algal growth inhibition (72-h EC50) and Daphnia magna immobilization tests, benchmarking against structurally similar compounds (e.g., ethyl 4-oxobutanoates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.